molecular formula C8H13NO3 B14433202 Methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 76470-03-6

Methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B14433202
CAS No.: 76470-03-6
M. Wt: 171.19 g/mol
InChI Key: BPNYEKXCWRKZAB-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties.

Properties

CAS No.

76470-03-6

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-5-2-3-7(9)4-6-10/h6-7H,2-5H2,1H3

InChI Key

BPNYEKXCWRKZAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC1CC=O

Origin of Product

United States

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